![molecular formula C20H18N4O B14413264 (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene CAS No. 86317-70-6](/img/structure/B14413264.png)
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The presence of these functional groups makes this compound an interesting subject for research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene typically involves the following steps:
Formation of the Diazene Group: The diazene group can be synthesized through the reduction of nitro compounds or the oxidation of hydrazines. Common reagents used in these reactions include zinc dust and acetic acid for reduction, and hydrogen peroxide or potassium permanganate for oxidation.
Formation of the Azoxy Group: The azoxy group can be synthesized through the oxidation of azo compounds. Reagents such as hydrogen peroxide or peracids are commonly used for this purpose.
Coupling Reactions: The final step involves coupling the diazene and azoxy groups with the appropriate aromatic rings. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the azoxy group can be further oxidized to form nitro compounds.
Reduction: The diazene group can be reduced to form hydrazines or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Zinc dust, acetic acid, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2).
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazines or amines.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
Applications De Recherche Scientifique
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s azoxy and diazene groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Contains a diazene group but lacks the azoxy group.
Azoxybenzene: Contains an azoxy group but lacks the additional diazene group.
4-Methylazobenzene: Similar structure but with only one methyl group and one diazene group.
Uniqueness
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene is unique due to the presence of both azoxy and diazene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.
Propriétés
Numéro CAS |
86317-70-6 |
|---|---|
Formule moléculaire |
C20H18N4O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(4-methylphenyl)-[3-[(4-methylphenyl)diazenyl]phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C20H18N4O/c1-15-6-10-17(11-7-15)21-22-18-4-3-5-19(14-18)23-24(25)20-12-8-16(2)9-13-20/h3-14H,1-2H3 |
Clé InChI |
RJUXTVOTTWLJHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC(=CC=C2)N=[N+](C3=CC=C(C=C3)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


mercury](/img/structure/B14413184.png)
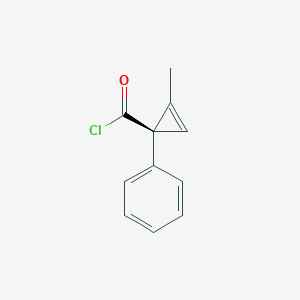
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
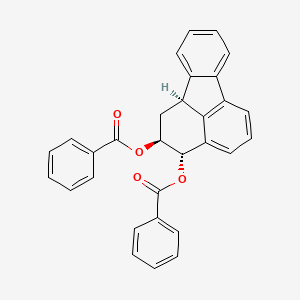
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
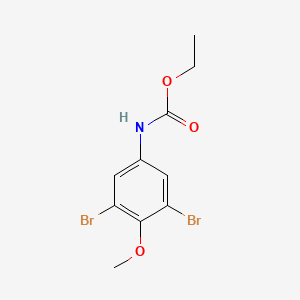
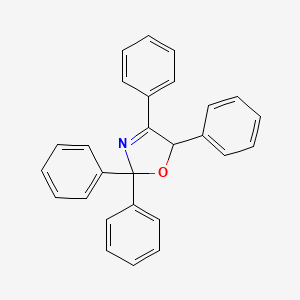
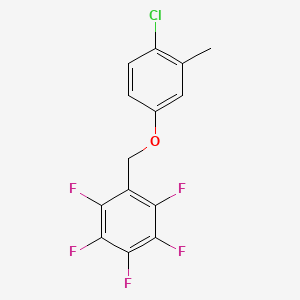

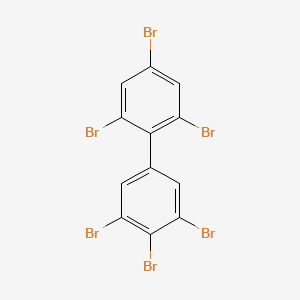
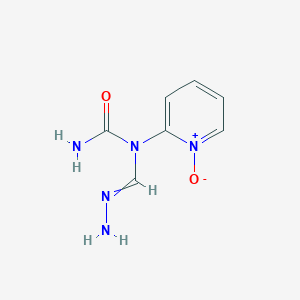
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
